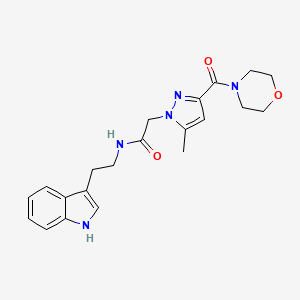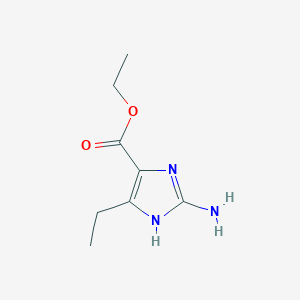![molecular formula C21H22N6O B2766090 N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-93-7](/img/structure/B2766090.png)
N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been designed and synthesized as part of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds have been evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Synthesis Analysis
The synthesis of these compounds involves the incorporation of the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .Molecular Structure Analysis
The molecular structure of this compound is based on the structure of reported CDK inhibitors . The structure contains a pyrrolo[3,2-d]pyrimidine-2,4-diamine nucleus .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar pyrazolo[3,4-d]pyrimidine derivatives has led to advancements in synthesis methodologies, providing insight into the structural characteristics and potential applications of these compounds. For instance, Cobo et al. (2018) reported a concise and efficient synthesis of highly substituted pyrazolo[3,4-d]pyrimidines, showcasing the molecular and supramolecular structures of products and intermediates. This study highlights the electronic polarization within the substituted pyrimidine system and how intermolecular hydrogen bonds play a crucial role in the aggregation of molecules, which could be relevant for the design of materials with specific electronic properties (Cobo et al., 2018).
Heterocyclic Chemistry and Biological Activity
The exploration of heterocyclic compounds like pyrazolo[3,4-d]pyrimidine derivatives extends to their potential biological activities. Gorle et al. (2016) synthesized a series of derivatives to evaluate their larvicidal activity against mosquito larvae, suggesting a potential application in developing safer, more effective insecticides. These findings indicate the versatility of pyrazolo[3,4-d]pyrimidine derivatives in various biological contexts, including pest control (Gorle et al., 2016).
Antifungal Applications
The antifungal effects of related pyrimidin-amine derivatives have also been explored, indicating potential applications in developing new antifungal agents. For example, Jafar et al. (2017) synthesized compounds exhibiting significant antifungal activity against Aspergillus species, highlighting the potential of these compounds in medical and agricultural applications to combat fungal infections (Jafar et al., 2017).
Material Science Applications
Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their properties relevant to material sciences, such as thermal stability and fluorescence. Wang et al. (2008) synthesized new polyimides containing pyridine and triphenylamine groups, demonstrating high thermal stability and unique optical properties. These materials could find applications in electronics and photonics, where materials with specific thermal and optical characteristics are required (Wang et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with CDK6 and inhibits its activity . The most potent compound in the series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . CDK6 is involved in the regulation of cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) . Therefore, the inhibition of CDK6 can lead to the disruption of these pathways and their downstream effects.
Pharmacokinetics
, which may suggest a high degree of bioavailability.
Result of Action
The result of the compound’s action is the inhibition of CDK6, which leads to the disruption of cell cycle and transcription pathways . This disruption can lead to the inhibition of proliferation in human breast cancer cells and human gastric cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-13-9-10-16(14(2)11-13)23-19-15-12-22-27(3)20(15)26-21(25-19)24-17-7-5-6-8-18(17)28-4/h5-12H,1-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCMDKWECCWABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)
![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)
![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)


![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)
